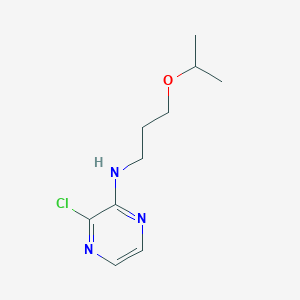
3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine
Vue d'ensemble
Description
3-Chloro-N-(3-isopropoxypropyl)pyrazin-2-amine, or 3-CIPPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an amine derivative of pyrazinamide, and is structurally similar to other amine derivatives, such as 3-chloro-N-isopropylpyrazinamide (3-CIPPA) and 3-chloro-N-methylpyrazinamide (3-CMPPA). 3-CIPPA has been found to be a potent inhibitor of the enzyme pyruvate dehydrogenase (PDH), and has been used in a variety of scientific research studies.
Applications De Recherche Scientifique
Synthesis and Material Applications
Pyrazine derivatives, such as 3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine, play a crucial role in the synthesis of various organic materials due to their unique structural properties. An efficient method for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involves regio-selective amination reactions. These derivatives exhibit promising optical and thermal properties, making them potential candidates for optoelectronic applications. This approach utilizes dihalo-pyrrolopyrazines, converting them into 2-amino- or 3-amino-pyrrolopyrazines, with the method of amination affecting the product obtained. The extensive study of these compounds' physical properties indicates their potential in the development of organic materials for use in electronic devices (Puttavva Meti et al., 2017).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, pyrazine derivatives are key intermediates for synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones showcases the versatility of pyrazine derivatives in forming complex heterocycles. These synthetic pathways often involve initial steps of amination or hydrazination, leading to the formation of diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (I. S. Arustamova & V. Piven, 1999).
Organic Synthesis Methodologies
The development of novel organic synthesis methodologies often leverages the unique reactivity of pyrazine derivatives. For example, the regioselective metalation of chloropyrazine leading to various disubstituted pyrazines underlines the strategic use of pyrazine derivatives in organic synthesis. This process allows for the introduction of various functional groups into the pyrazine core, enabling the synthesis of compounds with tailored properties for specific applications. Such methodologies are critical in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (A. Turck, L. Mojovic, & G. Quéguiner, 1988).
Bioactive Compound Synthesis
Pyrazine derivatives also serve as precursors in the synthesis of bioactive compounds. The synthesis and study of pyrazolo[3,4-d]pyridazine derivatives, for example, highlight the potential of pyrazine derivatives in medicinal chemistry. These compounds are synthesized through reactions involving pyrazine derivatives and have been tested for their biological activities, including antimicrobial and antitumor effects. Such research paves the way for the development of new therapeutic agents based on pyrazine scaffolds (F. El-Mariah, M. Hosny, & A. Deeb, 2006).
Propriétés
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-4-13-10-9(11)12-5-6-14-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWRLDRELYURLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
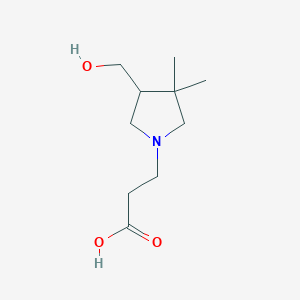

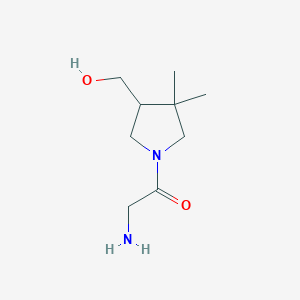
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1479130.png)

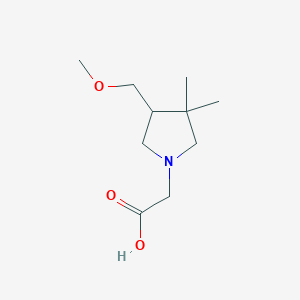
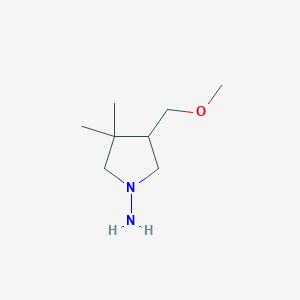
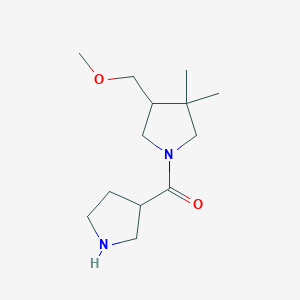

![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)